molecular formula C52H74N14O12S2 B549137 Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- CAS No. 73168-24-8

Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

Cat. No. B549137
CAS RN: 73168-24-8
M. Wt: 1151.4 g/mol
InChI Key: QVQOGNOOAMQKCE-ZTYVOHGWSA-N
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Description

“Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-” is a compound with the molecular formula C52H74N14O12S2 . It is a highly potent antagonist of the vasopressor response to arginine-vasopressin . The compound is also known by several other names, including d(CH2)5Tyr(Me)AVP .


Molecular Structure Analysis

The compound has a molecular weight of 1151.4 g/mol . The IUPAC name for this compound is quite complex, indicating the presence of multiple functional groups and chiral centers . Unfortunately, the generation of a 3D conformer is disallowed due to the large number of atoms and flexibility of the molecule .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Vasopressin, focusing on unique applications:

Cardiovascular System

Vasopressin has been studied for its effects on the cardiovascular system, particularly in the context of resuscitation. Studies suggest that vasopressin can lead to superior resuscitation rates compared with epinephrine .

Respiratory System

Research indicates that vasopressin may play a role in regulating breathing. For example, a decrease in arterial pressure can stimulate breathing effects in dogs .

Neurohormonal Activity

Vasopressin acts centrally as a neurohormone involved in social behavior, parental behavior, and stress response. Its synthesis, storage, and release are highly regulated and mediated by distinct G protein-coupled receptors .

Cardiac Arrest Management

Clinical trials have explored the therapeutic effects of vasopressin in cardiac arrest scenarios. Some studies show no obvious benefit over epinephrine for in-hospital cardiac arrest (IHCA), while others demonstrate improved outcomes for out-of-hospital cardiac arrest (OHCA) when combined with epinephrine during CPR .

Sepsis and Shock States

Vasopressin is used in septic shock and other vasodilatory states. A comprehensive review summarizes controversies about its use based on available scientific evidence and clinical experience .

Purinergic Receptors Interaction

Vasopressin has activity at purinergic receptors, which are typically activated by adenosine triphosphate. While its clinical significance remains to be shown, it has been found to cause vasoconstriction via interaction at purinoreceptors in animal models .

Mechanism of Action

This compound acts as a potent antagonist of the vasopressor response to arginine-vasopressin . This suggests that it may bind to the same receptors as arginine-vasopressin, preventing the latter from exerting its effects.

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQOGNOOAMQKCE-ZTYVOHGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N14O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601034755
Record name Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1151.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

CAS RN

73168-24-8
Record name Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073168248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [beta -Mercapto-beta ,beta -cyclopentamethylenepropionyl1, O-me-Tyr2, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-100273
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM269698K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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